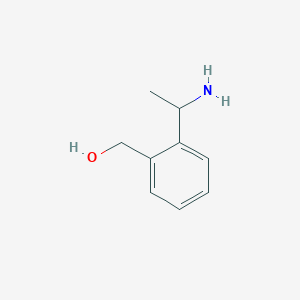
(2-(1-Aminoethyl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(1-Aminoethyl)phenyl)methanol is an organic compound with the molecular formula C9H13NO It consists of a phenyl ring substituted with a hydroxymethyl group and an aminoethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(1-Aminoethyl)phenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2-(1-nitroethyl)benzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the nitro precursor in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.
化学反応の分析
Types of Reactions: (2-(1-Aminoethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: CrO3, PCC, or potassium permanganate (KMnO4) in an acidic medium.
Reduction: NaBH4 or LiAlH4 in an inert solvent like THF or diethyl ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed:
Oxidation: Formation of 2-(1-aminoethyl)benzaldehyde or 2-(1-aminoethyl)acetophenone.
Reduction: Formation of 2-(1-aminoethyl)phenylethylamine.
Substitution: Formation of various substituted derivatives depending on the reactants used.
科学的研究の応用
(2-(1-Aminoethyl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of (2-(1-Aminoethyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in redox reactions, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
(2-(1-Hydroxyethyl)phenyl)methanol: Similar structure but with a hydroxyl group instead of an amino group.
(2-(1-Aminoethyl)phenyl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness: (2-(1-Aminoethyl)phenyl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the phenyl ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
[2-(1-aminoethyl)phenyl]methanol |
InChI |
InChI=1S/C9H13NO/c1-7(10)9-5-3-2-4-8(9)6-11/h2-5,7,11H,6,10H2,1H3 |
InChIキー |
FZBFLFFXMNPDIV-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]aminocyclopropanecarboxylate](/img/structure/B13056733.png)
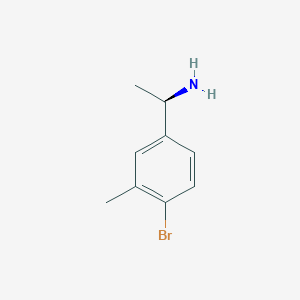
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-methoxybenzoate](/img/structure/B13056750.png)
![[1-(Benzenesulfonyl)piperidin-4-ylidene]aminobenzoate](/img/structure/B13056751.png)
![ethylN-{2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl}carbamate](/img/structure/B13056753.png)
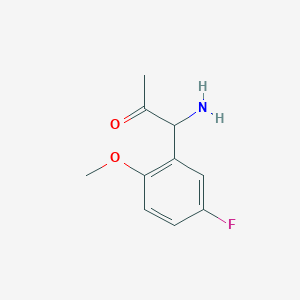
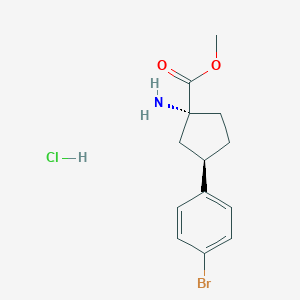
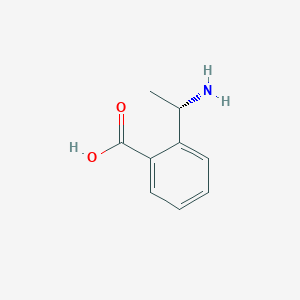

![5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine](/img/structure/B13056785.png)
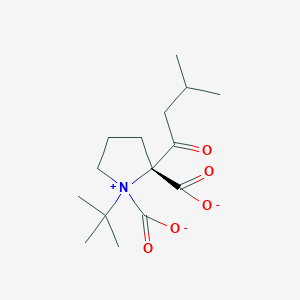
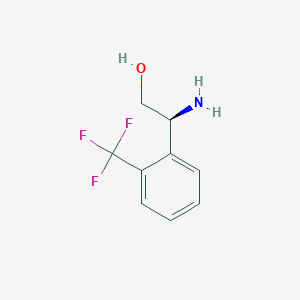
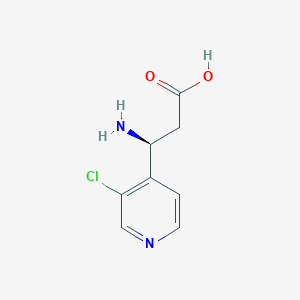
![4-(2-(3,4-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13056833.png)
